molecular formula C23H24N4O4S B2926145 N-[(furan-2-yl)methyl]-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 451467-28-0

N-[(furan-2-yl)methyl]-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2926145
CAS No.: 451467-28-0
M. Wt: 452.53
InChI Key: YNYSUWAEEOHQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a pyrrolidine ring, and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and thiol-substituted compounds

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in therapeutic or toxic effects depending on the context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

  • **N-[(furan-2-yl)methyl]-4-oxo-2-{[2-oxo-2-(morpholin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide
  • **N-[(furan-2-yl)methyl]-4-oxo-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide

Uniqueness

The uniqueness of N-[(furan-2-yl)methyl]-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-2-9-27-22(30)18-8-7-16(21(29)24-14-17-6-5-12-31-17)13-19(18)25-23(27)32-15-20(28)26-10-3-4-11-26/h2,5-8,12-13H,1,3-4,9-11,14-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYSUWAEEOHQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.